molecular formula C22H22FN3O3 B2441528 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1049473-29-1

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

カタログ番号: B2441528
CAS番号: 1049473-29-1
分子量: 395.434
InChIキー: FNUPGJFTJVXKBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a chromene moiety

特性

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c23-18-6-2-3-7-19(18)26-13-11-25(12-14-26)10-9-24-21(27)17-15-16-5-1-4-8-20(16)29-22(17)28/h1-8,15H,9-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUPGJFTJVXKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

作用機序

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body:

類似化合物との比較

Similar Compounds

  • N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity for certain biological targets compared to its chlorophenyl and bromophenyl analogs .

生物活性

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chromene core, piperazine moiety, and a fluorophenyl group. The synthesis typically involves multi-step reactions, starting from readily available precursors. Key steps include:

  • Formation of the Chromene Core : This involves cyclization reactions of phenolic compounds.
  • Piperazine Attachment : The piperazine ring is introduced through nucleophilic substitution.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group via reaction with an appropriate amine.

The biological activity of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. This inhibition can lead to reduced cellular proliferation in certain cancer cell lines.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to anxiety and depression due to the presence of the piperazine moiety, which is known for its psychoactive properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have reported:

  • Cytotoxicity against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. IC50 values were reported in the micromolar range, indicating effective growth inhibition .

Study 1: Antitumor Efficacy

A study investigated the anticancer effects of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide on MCF-7 cells. Results showed that treatment led to increased apoptosis as evidenced by:

TreatmentIC50 (µM)Apoptosis Markers
Control-Low
Compound5.4High (caspase-3 cleavage)

This suggests that the compound effectively induces apoptosis in cancer cells.

Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit DHODH. The results indicated that it outperformed known inhibitors like brequinar and teriflunomide, highlighting its potential as a lead compound for immunosuppressive therapy .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound with high purity?

The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Formation of the 2-fluorophenyl-piperazine intermediate through nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 2: Coupling the piperazine moiety to the coumarin-3-carboxamide core using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
  • Critical Parameters: Reaction temperatures (0–25°C), pH control (neutral to slightly basic), and use of triethylamine as a base to scavenge HCl byproducts .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Basic: Which analytical techniques are essential for confirming structural identity and purity?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Verify substitution patterns (e.g., fluorophenyl protons at δ 7.0–7.3 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
    • 19F NMR: Confirm fluorine presence (δ -115 to -120 ppm for 2-fluorophenyl) .
  • Mass Spectrometry (HRMS): Validate molecular weight (MW 459.49 g/mol) with <2 ppm error .
  • HPLC: Monitor purity using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Basic: What preliminary biological screening assays are recommended?

  • In Vitro Enzyme Inhibition: Test against serine proteases (e.g., trypsin, chymotrypsin) due to coumarin’s known activity, using fluorogenic substrates .
  • Receptor Binding: Screen for affinity at dopamine (D2/D3) and serotonin (5-HT1A) receptors via radioligand displacement assays (³H-spiperone for D2, ³H-8-OH-DPAT for 5-HT1A) .
  • Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells (IC50 > 10 µM suggests low toxicity) .

Advanced: How can contradictory data in receptor binding studies be resolved?

Contradictions may arise from:

  • Assay Conditions: Variations in buffer pH, ion concentration, or temperature alter receptor conformation. Standardize protocols (e.g., Tris-HCl pH 7.4, 25°C) .
  • Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may act as partial agonists/antagonists .
  • Species Differences: Compare binding in human vs. rodent receptor isoforms .

Advanced: What strategies improve metabolic stability and pharmacokinetics?

  • Structural Modifications:
    • Replace labile groups (e.g., methylenecarboxamide → pyridine-2-carboxamide) to resist esterase cleavage .
    • Introduce halogenation (e.g., chloro substituents) to enhance microsomal stability .
  • In Vitro Models:
    • Hepatic Microsomes: Measure t½ in human liver microsomes with NADPH cofactor .
    • Caco-2 Permeability: Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .

Advanced: How can enantiomeric purity be achieved during synthesis?

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers .
  • Asymmetric Synthesis: Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during piperazine-coumarin coupling .
  • Salt Formation: Crystallize with chiral counterions (e.g., L-tartaric acid) to isolate desired enantiomer .

Advanced: What computational methods predict structure-activity relationships (SAR)?

  • Docking Studies: Use AutoDock Vina to model interactions with D3 receptors (PDB: 3G7). Key residues: Asp110 (hydrogen bonding), Phe346 (π-π stacking with coumarin) .
  • QSAR Models: Train datasets on analogs (e.g., N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide) to correlate substituents with IC50 values .

Advanced: How are toxicity profiles evaluated in preclinical development?

  • In Vitro:
    • hERG Inhibition: Patch-clamp assays to assess cardiac risk (IC50 > 30 µM preferred) .
    • Genotoxicity: Ames test (TA98 strain) for mutagenicity .
  • In Vivo:
    • Acute Toxicity: OECD 423 guidelines in rodents (LD50 determination) .
    • Subchronic Studies: 28-day repeated dosing (10–100 mg/kg) with histopathology .

Advanced: What formulation challenges arise due to physicochemical properties?

  • Solubility: Low aqueous solubility (logP ~3.5) requires nanocrystal formulations or cyclodextrin complexes .
  • Stability: Protect from light (coumarin photodegradation) using amber vials and antioxidants (e.g., BHT) .

Advanced: How can conflicting data between in vitro and in vivo efficacy be addressed?

  • Bioavailability: Measure plasma concentrations via LC-MS/MS to confirm adequate exposure .
  • Metabolite Profiling: Identify active metabolites (e.g., N-dealkylated derivatives) contributing to efficacy .
  • Disease Models: Use transgenic rodents (e.g., migraine models for CGRP receptor antagonism) to validate target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。